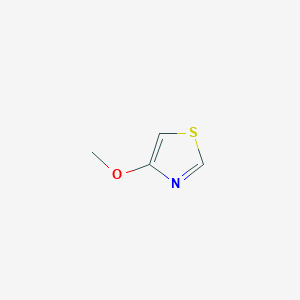

4-Methoxythiazole

Description

Contextualizing Thiazole (B1198619) Derivatives in Advanced Chemical Research

Thiazole, a five-membered aromatic ring containing both sulfur and nitrogen atoms, serves as a foundational scaffold for a vast array of derivatives with profound importance in advanced chemical research. dergipark.org.tranalis.com.my These derivatives are not merely academic curiosities; they are integral components in numerous fields, most notably in medicinal chemistry and drug discovery. kuey.netmdpi.com The thiazole ring is a key structural motif in a variety of FDA-approved drugs and is present in many natural and synthetic compounds exhibiting a wide spectrum of biological activities. dergipark.org.trkuey.net

The versatility of the thiazole nucleus allows for substitutions at its 2, 4, and 5 positions, enabling chemists to modulate the molecule's physicochemical properties and biological effects. analis.com.my This structural flexibility has led to the development of thiazole derivatives with applications as:

Antimicrobial Agents: The thiazole ring is a core component of penicillin antibiotics, highlighting its historical and ongoing importance in combating bacterial infections. kuey.netnih.gov Researchers continue to synthesize novel thiazole compounds to address the challenge of antibiotic resistance. nih.gov

Anticancer Agents: Certain thiazole derivatives, such as Tiazofurin, have demonstrated potent anticancer properties, stimulating extensive research into new compounds for cancer therapy. analis.com.mykuey.net

Anti-inflammatory Drugs: The non-steroidal anti-inflammatory drug (NSAID) Meloxicam features a thiazole ring, underscoring the scaffold's utility in developing treatments for inflammatory conditions. pharmaguideline.com

Other Therapeutic Areas: The pharmacological utility of thiazole derivatives extends to antiviral, antifungal, anticonvulsant, antidiabetic, and antihypertensive applications. dergipark.org.tranalis.com.my

Beyond pharmacology, thiazole derivatives are significant in materials science and industry. They are used as vulcanizing accelerators, photographic sensitizers in cyanine (B1664457) dyes, and as ligands in asymmetric catalysis. kuey.netrsc.org The unique electronic properties of the thiazole ring make it a valuable component in the design of functional organic materials.

| Therapeutic Area | Significance | Example Compound Class/Drug | Reference |

|---|---|---|---|

| Antibacterial | Core structure in foundational antibiotics and new agents against resistant strains. | Penicillins, Sulfathiazole | kuey.netnih.govpharmaguideline.com |

| Anticancer | Scaffold for drugs targeting various cancer pathways. | Tiazofurin | analis.com.mykuey.net |

| Anti-inflammatory | Component of widely used non-steroidal anti-inflammatory drugs (NSAIDs). | Meloxicam | pharmaguideline.com |

| Antiviral | Investigated for activity against various viruses, including HIV. | Thiazole-based compounds | analis.com.myrsc.org |

| Antifungal | Basis for developing new agents to treat fungal infections. | Thiazole-based compounds | dergipark.org.trnih.gov |

Historical Trajectory and Evolution of 4-Methoxythiazole Investigations

While the broader field of thiazole chemistry has a history stretching back to the foundational work of Hofmann and Hantsch, the specific investigation of this compound and its close analogs has evolved in response to the demands of pharmaceutical synthesis. kuey.net The historical significance of this particular substitution pattern is closely linked to its role as a crucial building block for more complex molecules.

A key milestone in the application of related structures is the synthesis of 4-methyl-5-formylthiazole, an important intermediate, which was first developed in 1939. nih.gov This compound is pivotal for the synthesis of Cefditoren pivoxil, a third-generation cephalosporin (B10832234) antibiotic. nih.gov Cefditoren pivoxil exhibits broad-spectrum antibacterial activity and is used to treat various infections. nih.gov The academic and industrial interest in this compound and its derivatives grew substantially with the recognition of their utility in constructing such high-value pharmaceutical agents.

Early research efforts were concentrated on establishing reliable synthetic routes. Over the decades, various methods have been developed, including the oxidation of corresponding hydroxyethyl (B10761427) or hydroxymethyl thiazoles and the reduction of carboxylic esters. nih.gov These investigations, documented in patents and academic literature, trace the evolution of synthetic organic chemistry, moving from classical methods to more refined techniques. The historical trajectory shows a clear progression from fundamental synthesis to strategic application, solidifying the role of the 4-substituted thiazole core as an indispensable intermediate in medicinal chemistry. google.com

Identification of Current Research Frontiers and Unaddressed Challenges in this compound Chemistry

Current research involving this compound and related compounds is largely driven by the need for more efficient, sustainable, and cost-effective synthetic methodologies. nih.gov While established production methods exist, they often present significant challenges that define the frontiers of modern investigation.

Unaddressed Challenges:

Environmental Impact: Many traditional synthetic routes for thiazole intermediates rely on harsh reagents like manganese dioxide (MnO₂), chromium trioxide (CrO₃), or complex hydrides like lithium aluminum hydride (LiAlH₄). nih.gov These methods are often "eco-unfriendly," generating hazardous waste and posing safety risks, making them ill-suited for large-scale industrial production. nih.gov

Cost and Complexity: The use of expensive reagents and the need for stringent reaction conditions (e.g., low temperatures, anhydrous environments) contribute to the high cost of the final pharmaceutical products. nih.govgoogle.com

Current Research Frontiers:

Green Chemistry Approaches: A major frontier is the development of environmentally benign synthetic pathways. This includes the exploration of novel, less toxic catalysts and oxidizing agents. google.com For example, recent patent literature describes methods using oxygen and metal salt catalysts, aiming for a greener process with readily available materials. google.com

Catalytic Innovations: Research is focused on designing new catalytic systems, such as palladium on barium sulfate (B86663) (Pd/BaSO₄) for reduction reactions, to improve efficiency and selectivity. nih.gov The goal is to create processes that are not only effective but also allow for easier catalyst recovery and reuse.

Process Optimization: The transition from batch processing to continuous flow chemistry represents another significant frontier. Flow chemistry can offer better control over reaction parameters, improved safety, and higher yields for the synthesis of this compound derivatives.

Expansion of Bioactive Scaffolds: Beyond its role as an intermediate, researchers are exploring the this compound scaffold itself as a platform for developing new bioactive molecules. rsc.org By incorporating this moiety into novel molecular designs, scientists aim to discover compounds with unique therapeutic properties, leveraging the known pharmacological potential of the thiazole ring. nih.govrsc.org

| Research Frontier | Objective | Associated Challenges | Reference |

|---|---|---|---|

| Green Synthesis | Develop eco-friendly methods using non-toxic reagents and solvents. | Finding effective yet benign catalysts and reaction conditions. | nih.govgoogle.com |

| Advanced Catalysis | Design highly efficient and selective catalysts for key synthetic steps. | Catalyst cost, stability, and reusability. | nih.gov |

| Process Intensification | Implement continuous flow manufacturing for improved safety and efficiency. | High initial investment and process development complexity. | - |

| New Drug Discovery | Utilize the this compound scaffold to create novel therapeutic agents. | Identifying new biological targets and optimizing molecular structures. | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-6-4-2-7-3-5-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCMZDPRGOZERZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methoxythiazole and Its Derivatives

Established Synthetic Routes to the 4-Methoxythiazole Core Structure

Traditional methods for the construction of the thiazole (B1198619) ring have been widely employed and can be adapted for the synthesis of this compound. These routes typically involve either the modification of a pre-formed thiazole ring or the cyclization of acyclic precursors.

Nucleophilic Substitution Reactions in Thiazole Ring Systems

One of the most direct methods to introduce a methoxy (B1213986) group at the 4-position of a thiazole ring is through nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically a 4-halothiazole. The reactivity of halogens on the thiazole ring towards nucleophilic displacement is dependent on their position. While the C2-position is generally the most activated towards nucleophilic attack, substitution at the C4-position is also feasible, particularly with strong nucleophiles like sodium methoxide (B1231860). longdom.org

The reaction involves the treatment of a 4-halothiazole with a methoxide source, such as sodium methoxide in methanol. The electron-withdrawing character of the nitrogen atom in the thiazole ring facilitates the attack of the methoxide ion. The high reactivity of 4-halogenothiazoles with sodium methoxide is related to the aromaticity of the thiazole ring and the presence of the π-bond system. longdom.org

Table 1: Nucleophilic Substitution for the Synthesis of Methoxythiazoles

| Substrate | Reagent | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chlorothiazole | Sodium Methoxide (CH₃ONa) | This compound | Methanol, Reflux | Moderate to Good | longdom.org |

| 2-Halogeno-5-nitrothiazole | Sodium Methoxide (CH₃ONa) | 2-Methoxy-5-nitrothiazole | Equimolar reagents | Up to 80% | longdom.org |

It is important to note that reaction conditions, such as the choice of solvent and the stoichiometry of the reagents, can significantly impact the yield and selectivity of the reaction. For instance, in the case of 2-halogeno-5-nitrothiazoles, using an equimolar amount of sodium methoxide leads to high yields of the corresponding 2-methoxy derivative, whereas an excess of the nucleophile can lead to side reactions and lower yields. longdom.org

Ring-Closing Strategies and Heterocycle Formation

The construction of the this compound core can also be achieved through various ring-closing strategies, with the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis being the most prominent examples. researchgate.netnih.gov

The Hantzsch thiazole synthesis , first described in 1887, involves the condensation of an α-haloketone with a thioamide. youtube.comrsc.org To obtain a this compound derivative using this method, a key starting material would be an α-haloketone bearing a methoxy group at the α'-position. The reaction proceeds through the formation of a thiazolinium salt intermediate, which then dehydrates to form the aromatic thiazole ring. The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the thiazole ring by choosing appropriately substituted starting materials. youtube.com

The Cook-Heilbron thiazole synthesis is another classical method that yields 5-aminothiazoles from the reaction of α-aminonitriles with reagents such as carbon disulfide, carbon oxysulfide, or isothiocyanates. nih.govresearchgate.net While this method primarily produces 5-aminothiazoles, modifications in the starting materials could potentially lead to the formation of thiazoles with different substitution patterns. The reaction is known for its mild conditions and good yields. nih.gov

Table 2: Overview of Established Ring-Closing Strategies for Thiazole Synthesis

| Synthesis Method | Key Reactants | General Product | Potential for this compound Synthesis | Reference |

|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | α-Haloketone and Thioamide | Substituted Thiazole | Requires α'-methoxy-α-haloketone precursor | researchgate.netyoutube.com |

| Cook-Heilbron Synthesis | α-Aminonitrile and Carbon Disulfide (or related reagents) | 5-Aminothiazole | Adaptation of starting materials may be necessary | nih.govresearchgate.net |

Contemporary and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry is increasingly focused on the development of more efficient, selective, and environmentally benign methodologies. This has led to the exploration of catalytic systems, green chemistry principles, and advanced manufacturing technologies like flow chemistry for the synthesis of this compound and its derivatives.

Catalytic Systems in this compound Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including heterocycles. Palladium-catalyzed reactions, in particular, have been widely used for the functionalization of thiazole rings. researchgate.netrsc.org While direct C-O bond formation to introduce a methoxy group at the 4-position of a thiazole ring via palladium catalysis is less common than C-C or C-N bond formation, related methodologies for the synthesis of aryl ethers can be conceptually applied.

More specifically, palladium-catalyzed cross-coupling reactions have been employed in the synthesis of complex molecules containing the 4-methoxybenzoyl-aryl-thiazole scaffold. nih.govacs.org These syntheses often involve the coupling of a pre-functionalized thiazole with another aromatic ring, where the methoxy group is already present on one of the coupling partners.

Copper-catalyzed reactions have also emerged as a powerful tool in organic synthesis. doi.orgrsc.orgorganic-chemistry.org Copper catalysts can promote various transformations, including the formation of C-O bonds. The application of copper catalysis in the synthesis of this compound could involve the coupling of a 4-halothiazole with a methoxide source under milder conditions than traditional nucleophilic substitution reactions.

Principles of Green Chemistry in Optimizing Synthetic Pathways

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netnih.gov In the context of this compound synthesis, this can be achieved through the use of greener solvents, alternative energy sources, and reusable catalysts.

Ultrasound and Microwave Irradiation: The use of non-conventional energy sources like ultrasound and microwaves can significantly accelerate reaction rates, improve yields, and reduce the formation of byproducts. scilit.comchemicaljournals.comresearchgate.netkjscollege.comyoutube.com Ultrasound-assisted synthesis of thiazole derivatives has been shown to be an efficient and environmentally friendly approach, often proceeding under solvent-free conditions. scilit.comresearchgate.netkjscollege.com Similarly, microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, leading to cleaner reactions and higher yields. rsc.orgchemicaljournals.comyoutube.comnih.gov

Green Catalysts and Solvents: The development of reusable and non-toxic catalysts is a key aspect of green chemistry. For instance, the use of silica-supported tungstosilisic acid as a reusable catalyst has been reported for the Hantzsch synthesis of thiazole derivatives. nih.gov Bio-based solvents derived from renewable feedstocks are also gaining attention as replacements for traditional petroleum-based solvents. researchgate.net The use of water as a solvent, when feasible, is a particularly green option. wikipedia.org

Table 3: Green Chemistry Approaches in Thiazole Synthesis

| Green Chemistry Principle | Application in Thiazole Synthesis | Advantages | Reference |

|---|---|---|---|

| Alternative Energy Sources | Ultrasound and Microwave Irradiation | Reduced reaction times, higher yields, milder conditions | scilit.comchemicaljournals.comresearchgate.netnih.gov |

| Reusable Catalysts | Silica-supported tungstosilisic acid, Chitosan-based biocatalysts | Reduced waste, lower cost | nih.govnih.gov |

| Green Solvents | Water, Bio-based solvents, Solvent-free conditions | Reduced toxicity and environmental impact | researchgate.netwikipedia.orgacademie-sciences.fr |

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. youtube.comiaph.in The synthesis of small molecule libraries, including thiazole derivatives, has been successfully demonstrated using segmented flow technology. researchgate.net

In a continuous flow setup, reagents are pumped through a series of reactors where they mix and react under precisely controlled conditions. This allows for the safe handling of hazardous intermediates and reagents, as only small amounts are present in the reactor at any given time. The high surface-area-to-volume ratio in microreactors enables efficient heat exchange, which is particularly beneficial for highly exothermic or endothermic reactions.

While specific examples of the synthesis of this compound using flow chemistry are not yet widely reported, the successful application of this technology to the synthesis of other thiazole derivatives suggests its potential for the continuous production of this compound. The modular nature of flow chemistry systems would allow for the integration of multiple reaction steps, such as the formation of the thiazole ring followed by a nucleophilic substitution to introduce the methoxy group, into a single, streamlined process.

Derivatization Strategies for Functionalized this compound Analogues

The introduction of functional groups onto the this compound scaffold is achieved through several modern synthetic methodologies. The electron-donating nature of the 4-methoxy group generally activates the ring, although its directing effects are paramount in determining the outcome of substitution reactions.

The thiazole ring has three positions available for substitution: C2, C5, and the methoxy group at C4. The inherent reactivity order for deprotonation in many thiazole systems is C2 > C5 > C4, a trend that is modulated by the electronic effects of substituents. For this compound, the primary sites for derivatization are the C2 and C5 positions.

Direct C-H Activation and Arylation: A powerful method for creating carbon-carbon bonds is the direct arylation of heteroaromatics through C–H bond activation. This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions, thus reducing synthetic steps and waste. Palladium and nickel catalysts are commonly employed for this purpose. For this compound, C-H activation would be expected to occur preferentially at the most acidic proton, which is typically at the C2 position, followed by the C5 position. Palladium acetate (B1210297) (Pd(OAc)₂) in the presence of a suitable base like potassium acetate (KOAc) is a common catalytic system for the direct arylation of thiazole derivatives.

Lithiation and Electrophilic Quench: Deprotonation using strong organolithium bases, such as n-butyllithium (n-BuLi), is a classic and effective method for functionalizing thiazoles. The resulting lithiated intermediate is a potent nucleophile that can react with a wide array of electrophiles. The methoxy group's electronic influence would direct lithiation primarily to the C2 position. Quenching the 2-lithio-4-methoxythiazole intermediate with electrophiles can introduce a diverse range of substituents.

Halogenation: Electrophilic halogenation provides key intermediates for further functionalization, particularly for cross-coupling reactions. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms onto the thiazole ring. The regioselectivity of halogenation will be directed by the activating 4-methoxy group, with substitution anticipated at the C2 or C5 positions. The existence of commercial suppliers for 2-bromo-4-methoxythiazole confirms the viability of this strategy. sigmaaldrich.com

The following table summarizes key derivatization strategies for the this compound ring.

Table 1: Derivatization Strategies for the this compound Ring

| Strategy | Position(s) Targeted | Reagents/Catalysts | Substituents Introduced |

|---|---|---|---|

| Direct C-H Arylation | C2, C5 | Pd(OAc)₂, Ni(II) complexes | Aryl, Heteroaryl |

| Lithiation-Electrophilic Quench | C2 | n-BuLi, LDA | Alkyl, Silyl, Carbonyl, etc. |

| Halogenation | C2, C5 | NBS, NCS, Br₂ | Br, Cl |

| Formylation | C5 | Vilsmeier-Haack (POCl₃/DMF) | Aldehyde (-CHO) |

Stereoselective Synthesis of Chiral this compound Derivatives (if applicable)

While the this compound core itself is achiral, the introduction of chiral substituents at the C2 or C5 positions, or on the methoxy group, can generate chiral derivatives. The literature specifically detailing the stereoselective synthesis of chiral this compound derivatives is not extensive. However, established principles of asymmetric synthesis can be applied.

One primary approach involves the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net For instance, a carboxylic acid substituent could be introduced at the C5 position of this compound. This acid could then be coupled to a chiral auxiliary, such as an Evans oxazolidinone. rsc.orgnih.gov Subsequent diastereoselective reactions, like an alkylation on the acyl-oxazolidinone, would create a new stereocenter. Finally, removal of the auxiliary would yield an enantiomerically enriched this compound derivative. wikipedia.orgresearchgate.net

Alternatively, a stereocenter can be established by reacting a functionalized this compound with a chiral reagent or catalyst. For example, a this compound-5-carbaldehyde could undergo an asymmetric aldol (B89426) reaction or an asymmetric allylation using chiral catalysts to generate a chiral secondary alcohol. Asymmetric synthesis of related heterocyclic systems like thiazolines has been achieved using methods such as Sharpless asymmetric dihydroxylation as a key step to introduce chirality. nih.gov Similar strategies could be adapted for creating chiral side chains on the this compound ring.

Scale-Up Considerations and Industrial Synthesis Optimization

The transition from laboratory-scale synthesis to industrial production of this compound or its derivatives requires careful consideration of safety, cost-effectiveness, and process robustness. Several factors are critical for successful scale-up. acs.orgnih.gov

Process and Reagent Selection: For industrial applications, preference is given to synthetic routes that utilize readily available, inexpensive, and less hazardous starting materials. nih.gov For example, while methods involving organolithium reagents are powerful, their large-scale use requires specialized equipment to handle pyrophoric materials at cryogenic temperatures. Catalytic methods, such as direct C-H activation, are often more attractive for industrial processes due to the use of smaller quantities of catalysts and milder reaction conditions. nih.gov The synthesis of related compounds like 4-methyl-5-formylthiazole has been optimized for industrial production by employing eco-friendly methods like catalytic hydrogenation, avoiding stoichiometric heavy metal oxidants. nih.gov

Reaction Conditions and Equipment: Optimizing reaction parameters such as temperature, pressure, concentration, and reaction time is crucial for maximizing yield and minimizing by-product formation. nih.gov The heat management of exothermic reactions, which is often trivial on a lab scale, becomes a major safety and control issue in large reactors. The choice of solvent is also critical, balancing reaction performance with environmental impact, cost, and ease of removal. Continuous flow chemistry is an increasingly adopted technology for process optimization, offering enhanced heat and mass transfer, improved safety, and easier automation and scale-out. nih.gov

Purification and Quality Control: Developing efficient and scalable purification methods is essential. Industrial-scale purification often relies on crystallization, distillation, or extraction rather than chromatography, which is typically too expensive for large quantities. For the synthesis of 4-methylthiazole-5-carboxylic acid, a key intermediate for various products, industrial processes rely on simple filtration to isolate the product after hydrolysis. google.com Robust analytical methods must be in place to monitor reaction progress and ensure the final product meets the required purity specifications.

The following table outlines key considerations for the industrial synthesis of thiazole derivatives.

Table 2: Key Parameters for Scale-Up and Industrial Optimization

| Parameter | Laboratory Scale Focus | Industrial Scale Focus |

|---|---|---|

| Reagents | Efficacy and availability | Cost, safety, atom economy, and waste profile |

| Solvents | High solubility and inertness | Low toxicity, recyclability, low cost, ease of separation |

| Temperature Control | Heating mantles, ice baths | Jacketed reactors, heat exchangers, process control systems |

| Purification | Flash chromatography | Crystallization, distillation, extraction |

| Process Type | Batch processing | Batch, semi-batch, or continuous flow processing |

Chemical Reactivity and Mechanistic Investigations of 4 Methoxythiazole

Electrophilic and Nucleophilic Reactivity of the 4-Methoxythiazole Ring

The reactivity of the thiazole (B1198619) ring is a subject of considerable interest in organic synthesis, given its presence in numerous biologically active compounds and pharmaceuticals. The electron-donating methoxy (B1213986) group at the 4-position of this compound significantly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The rate and regioselectivity of EAS are heavily influenced by the substituents present on the ring.

For thiazole derivatives, the situation is more complex than for simple benzene (B151609) rings due to the presence of two different heteroatoms (sulfur and nitrogen) and the inherent asymmetry of the ring. The nitrogen atom is generally considered to be deactivating towards electrophilic attack due to its electron-withdrawing inductive effect, while the sulfur atom can act as an electron-donating group through resonance.

The methoxy group at the 4-position of this compound is a powerful activating group due to its ability to donate electron density to the ring via resonance. This increased electron density makes the ring more susceptible to attack by electrophiles. The directing effect of the methoxy group, in conjunction with the inherent reactivity of the thiazole nucleus, dictates the position of electrophilic substitution.

Detailed mechanistic studies on the specific electrophilic aromatic substitution patterns of this compound are not extensively documented in the provided search results. However, based on the general principles of EAS on substituted aromatic rings, it can be inferred that the activating effect of the methoxy group would likely direct incoming electrophiles to the C2 and C5 positions of the thiazole ring. The C2 position is often the most reactive site in thiazoles towards electrophiles, and the activating methoxy group would further enhance this reactivity. The C5 position would also be activated by the methoxy group through resonance.

To illustrate the general mechanism of electrophilic aromatic substitution, consider the following two-step process:

Attack of the electrophile: The π-electrons of the aromatic ring attack the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring.

The following table summarizes common electrophilic aromatic substitution reactions, which, while not specifically detailed for this compound in the search results, are representative of this reaction class.

| Reaction | Reagents | Electrophile |

| Halogenation | Cl₂, FeCl₃ or Br₂, FeBr₃ | Cl⁺ or Br⁺ |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Sulfonation | H₂SO₄, SO₃ | SO₃ |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-CO⁺ |

This table presents general electrophilic aromatic substitution reactions and does not represent specific experimental results for this compound.

Nucleophilic substitution on the thiazole ring is generally less common than electrophilic substitution due to the electron-rich nature of the heterocycle. However, the presence of a good leaving group or activation by an electron-withdrawing group can facilitate nucleophilic attack.

In the context of this compound, the methoxy group itself is not a good leaving group. Therefore, direct nucleophilic aromatic substitution (SNAr) at the C4 position is unlikely. However, if other positions on the ring (C2 or C5) are substituted with a suitable leaving group (e.g., a halogen), nucleophilic substitution can occur. The high reactivity of halogens at the C2 position of the thiazole ring towards nucleophiles is well-established.

The reactivity of 4-halogenothiazoles with nucleophiles like sodium methoxide (B1231860) has been studied, highlighting the influence of the halogen's position on the ring. While the provided information does not specifically detail nucleophilic reactions of this compound, it does indicate that the 2-position of the thiazole ring is generally more reactive towards nucleophiles than the 4 or 5-positions.

It is also possible for nucleophiles to attack the methyl group of the methoxy substituent in an SN2 reaction, leading to demethylation and the formation of a thiazolone derivative, although this is dependent on the reaction conditions and the nature of the nucleophile.

Metal-Catalyzed Transformations Involving this compound

Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Cross-coupling reactions are a class of reactions in which two different organic fragments are joined together with the aid of a transition metal catalyst, typically palladium. These reactions generally involve an organometallic reagent and an organic halide or triflate.

For this compound to participate in cross-coupling reactions, it would typically need to be functionalized with either a leaving group (like a halogen or triflate) to act as the electrophilic partner, or a metallic or organometallic group (like a boronic acid, organotin, or organozinc reagent) to act as the nucleophilic partner.

The search results provide examples of palladium-catalyzed cross-coupling reactions involving thiazole derivatives. For instance, 2-trimethylsilylthiazoles have been shown to undergo palladium-catalyzed cross-coupling with aromatic triflates. While specific examples involving this compound are not provided, it is reasonable to assume that a suitably functionalized this compound could participate in such reactions.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.

Transmetalation: The organometallic reagent (R'-M) transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product (R-R'), regenerating the palladium(0) catalyst.

The following table summarizes some of the most common cross-coupling reactions.

| Reaction | Nucleophilic Partner (R'-M) | Electrophilic Partner (R-X) | Catalyst |

| Suzuki | Organoboron compound | Aryl/vinyl halide or triflate | Palladium |

| Stille | Organotin compound | Aryl/vinyl halide or triflate | Palladium |

| Heck | Alkene | Aryl/vinyl halide or triflate | Palladium |

| Negishi | Organozinc compound | Aryl/vinyl halide or triflate | Palladium |

This table presents general cross-coupling reactions and does not represent specific experimental results for this compound.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of organic molecules, as it avoids the need for pre-functionalization with leaving groups or organometallic reagents. This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond, typically with the aid of a transition metal catalyst.

Palladium-catalyzed C-H functionalization of thiazole derivatives has been reported. For instance, palladium-catalyzed oxidative C-H/C-H cross-coupling between benzothiazoles and thiophenes or thiazoles has been developed. These methodologies allow for the direct arylation or alkenylation of the thiazole ring.

Given the presence of multiple C-H bonds in this compound (at the C2 and C5 positions), regioselectivity would be a key challenge in its direct C-H functionalization. The electronic and steric properties of the methoxy group, as well as the inherent reactivity of the different positions on the thiazole ring, would influence the site of functionalization. Research on the C-H functionalization of thiazole-semicoronenediimides and -coronenediimides has demonstrated the feasibility of modifying the thiazole moiety through this approach.

Oxidation and Reduction Pathways of this compound

The thiazole ring can undergo both oxidation and reduction reactions, depending on the reagents and reaction conditions.

Oxidation:

The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of S-oxides or S,S-dioxides. However, the aromaticity of the thiazole ring makes it relatively resistant to oxidation. More commonly, substituents on the thiazole ring are the sites of oxidation. For example, a methyl group on the thiazole ring can be oxidized to a hydroxymethyl, formyl, or carboxylic acid group. The oxidation of thiazolines to thiazoles is a known transformation, often promoted by bases and molecular oxygen. While no specific oxidation pathways for the methoxy group of this compound were found, it is generally stable to many oxidizing agents.

Reduction:

The thiazole ring can be reduced under certain conditions, although this is often challenging due to its aromatic nature. Catalytic hydrogenation can lead to the saturation of the ring, forming a thiazolidine (B150603) derivative. The reduction of a substituent on the thiazole ring is more common. For instance, a carboxylic acid or ester group can be reduced to an alcohol. The search results mention the reduction of 4-methyl-5-thiazolecarboxylate to the corresponding alcohol.

Thermal and Photochemical Reactions of this compound Systems

The thermal and photochemical reactivity of thiazole systems is a subject of significant interest, influencing their stability and potential applications. While specific studies on this compound are limited, research on related thiazole derivatives and other heterocyclic compounds provides insights into its expected behavior under thermal and photochemical stress.

Thermal Stability:

In the absence of specific data for this compound, the thermal decomposition of organic molecules, in general, proceeds through the cleavage of the weakest chemical bonds at elevated temperatures. For this compound, potential initial thermal decomposition pathways could involve the cleavage of the methyl-oxygen bond or the bonds within the thiazole ring. The specific products would depend on the reaction conditions, such as temperature, pressure, and the presence of other reactive species.

Photochemical Reactions:

The photochemistry of thiazole and its derivatives often involves ring-opening, isomerization, and fragmentation reactions upon exposure to ultraviolet (UV) radiation. Studies on 2-amino-4-methylthiazole (B167648) have revealed that UV irradiation can lead to the cleavage of the C-S and C-N bonds within the thiazole ring, resulting in a variety of photoproducts. The specific bond that breaks and the subsequent reaction pathway are influenced by the substituents on the ring and the wavelength of the incident light.

A theoretical study on N-(methoxy)thiazole-2(3H)-thione has shown that the N-O bond can undergo homolytic cleavage upon photochemical induction to form a methoxyl radical. While this compound is structurally different from this compound, it highlights a potential photochemical pathway involving the methoxy group. It is plausible that direct photolysis of this compound could also involve reactions initiated by the excitation of the methoxy group or the thiazole ring, potentially leading to radical intermediates and subsequent rearrangement or fragmentation products. The electron-donating nature of the methoxy group could influence the electronic transitions and the stability of excited states, thereby affecting the photochemical outcome.

Kinetic and Thermodynamic Analysis of this compound Reactions

Kinetic Analysis:

Kinetic studies on the nucleophilic substitution reactions of various chloro- and nitro-substituted thiazoles with sodium methoxide have shown that these reactions typically follow second-order kinetics. The rate of reaction is dependent on the nature and position of the substituent on the thiazole ring. For example, the reactivity of chlorothiazoles with sodium methoxide follows the order 5-chloro > 2-chloro > 4-chloro. This indicates that the position of the leaving group significantly influences the reaction rate.

The methoxy group at the 4-position of the thiazole ring is an electron-donating group, which would generally be expected to deactivate the ring towards nucleophilic attack compared to an unsubstituted or halogen-substituted thiazole. However, in reactions where the methoxy group itself acts as a leaving group (under harsh conditions), its departure would be a key factor in the reaction kinetics. The rate constants for the reaction of various substituted thiazoles with sodium methoxide at 50°C are presented in Table 1, offering a comparative perspective on reactivity.

Table 1: Rate Constants for the Reaction of Substituted Thiazoles with Sodium Methoxide at 50°C

| Substituent | Position | Rate Constant (k) [L mol⁻¹ s⁻¹] |

|---|---|---|

| Chloro | 2 | 0.81 x 10⁻⁶ |

| Chloro | 4 | 0.05994 x 10⁻⁶ |

| Chloro | 5 | 1.863 x 10⁻⁶ |

| Bromo | 2 | 1.053 x 10⁻⁶ |

| Bromo | 4 | 0.1296 x 10⁻⁶ |

| Bromo | 5 | 2.268 x 10⁻⁶ |

Thermodynamic Analysis:

Thermodynamic data for this compound reactions are not extensively documented. However, data for the closely related compound, 4-methylthiazole, available from the NIST WebBook, can provide an approximate reference point for the thermodynamic properties of the thiazole ring system. The enthalpy and entropy changes of reactions are key determinants of their spontaneity and equilibrium position.

Table 2: Thermodynamic Data for 4-Methylthiazole

| Property | Value | Units |

|---|---|---|

| Boiling Point | 133.2 °C | |

| Enthalpy of Vaporization | 40.8 | kJ/mol |

Mechanistic Elucidation of Key Reaction Pathways

The reactivity of this compound is dictated by the electronic properties of the thiazole ring and the influence of the methoxy substituent. The key reaction pathways for this compound are expected to be electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution:

The thiazole ring is an aromatic system, and like other aromatic compounds, it can undergo electrophilic substitution. The methoxy group at the 4-position is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. This increases the electron density of the thiazole ring, particularly at the ortho and para positions relative to the methoxy group. In the case of this compound, the 5-position is activated towards electrophilic attack.

The general mechanism for electrophilic aromatic substitution involves the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring. The presence of the electron-donating methoxy group helps to stabilize this positive charge through resonance, thereby increasing the rate of reaction. The final step of the mechanism is the loss of a proton from the carbon atom that was attacked by the electrophile, which restores the aromaticity of the ring. Computational studies on related benzothiazole (B30560) derivatives have shown that electron-withdrawing groups decrease the HOMO-LUMO gap, making the molecule more reactive. Conversely, the electron-donating methoxy group in this compound would be expected to increase this gap, potentially leading to lower reactivity in certain reactions compared to derivatives with electron-withdrawing groups, but directing the substitution to specific sites.

Nucleophilic Substitution:

Nucleophilic substitution on the thiazole ring is generally less facile than electrophilic substitution due to the electron-rich nature of the aromatic system. However, such reactions can occur, particularly if there is a good leaving group present on the ring and/or if the ring is activated by strong electron-withdrawing groups. In the case of this compound, the methoxy group itself is a poor leaving group. Nucleophilic attack would be more likely at the 2-position, which is the most electron-deficient position in the thiazole ring.

The mechanism of nucleophilic aromatic substitution (SNAAr) typically proceeds through an addition-elimination pathway. A nucleophile attacks an electron-deficient carbon atom of the ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring. The final step is the departure of the leaving group, which restores the aromaticity of the ring. The rate of this reaction is highly dependent on the stability of the Meisenheimer complex and the ability of the leaving group to depart. Given that the methoxy group is a poor leaving group, harsh reaction conditions would likely be required for a nucleophilic substitution to occur at the 4-position of this compound.

Advanced Spectroscopic and Analytical Methodologies for 4 Methoxythiazole Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D NMR (¹H and ¹³C NMR): Proton (¹H) NMR spectroscopy reveals the number of chemically distinct protons and their environments through chemical shifts and splitting patterns (due to spin-spin coupling). Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton, with each unique carbon atom typically giving a distinct signal.

For 4-methoxythiazole (C₄H₅NOS), the ¹H NMR spectrum is expected to show signals corresponding to the methoxy (B1213986) group protons and the protons on the thiazole (B1198619) ring. The methoxy group (-OCH₃) typically appears as a singlet in the range of δ 3.8–4.0 ppm due to the absence of adjacent protons to couple with vulcanchem.commdpi.com. The thiazole ring protons (at positions 2 and 5) are expected to appear in the aromatic region, typically as doublets or singlets, depending on their coupling. For instance, in the closely related compound 4-methylthiazole, the ring proton (H5) appears around δ 8.64 ppm rsc.orgchemicalbook.com.

The ¹³C NMR spectrum would similarly reveal signals for the methoxy carbon (typically around δ 55–60 ppm) and the three distinct carbons of the thiazole ring (C2, C4, and C5), which resonate in the aromatic region. For 4-methylthiazole, ¹³C NMR signals are observed in the range of δ 14.9–150.0 ppm rsc.orgchemicalbook.com.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| Methoxy (-OCH₃) | 3.80 – 4.00 | s | OCH₃ |

| Thiazole H2 | 7.00 – 7.50 | s or d | Ring proton |

| Thiazole H5 | 8.00 – 8.70 | s or d | Ring proton |

Note: Specific experimental data for this compound is limited in available literature snippets. The values presented are based on typical chemical shifts for similar functional groups and related thiazole structures mdpi.comrsc.orgchemicalbook.com.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (ppm) | Assignment |

| Methoxy (-OCH₃) | 55.0 – 60.0 | OCH₃ |

| Thiazole C2 | 140.0 – 155.0 | Ring carbon |

| Thiazole C4 | 150.0 – 165.0 | Ring carbon |

| Thiazole C5 | 130.0 – 145.0 | Ring carbon |

Note: Specific experimental data for this compound is limited in available literature snippets. The values presented are based on typical chemical shifts for similar functional groups and related thiazole structures mdpi.comrsc.orgchemicalbook.com.

2D NMR Experiments: To definitively establish atom connectivity, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. COSY spectra reveal proton-proton couplings, while HSQC correlates directly bonded protons and carbons. HMBC provides correlations between protons and carbons separated by two or three bonds, thereby mapping out the entire carbon-hydrogen framework of the molecule jstar-research.comslideshare.netresearchgate.net. These advanced techniques are crucial for confirming the proposed structure of this compound, especially in complex synthetic products or natural isolates mdpi.comnih.govresearchgate.netmdpi.comresearchgate.net.

Dynamic NMR (DNMR) is a specialized NMR technique used to study molecular processes that occur on the NMR timescale, such as conformational changes, restricted rotation, and chemical exchange. By varying the temperature, researchers can observe the broadening and eventual coalescence of NMR signals, which provides activation parameters (e.g., free energy of activation) for these processes sciforum.net. While specific DNMR studies on this compound are not detailed in the provided snippets, this methodology is applicable to investigate potential rotational barriers around the C4-O bond of the methoxy group or conformational dynamics within more complex derivatives of this compound nih.govsciforum.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of fragmentation patterns. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio libretexts.org.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. For this compound (C₄H₅NOS), the calculated monoisotopic mass is approximately 115.0092 Da. HRMS can confirm this exact mass, distinguishing it from other compounds with similar nominal masses but different elemental formulas vulcanchem.commdpi.comnih.gova2bchem.comnih.gov.

Upon ionization, molecules often fragment into smaller ions. The pattern of these fragments, along with the presence and abundance of isotopes, provides a unique fingerprint for identification. Electron ionization (EI) is a common method that imparts significant energy, leading to extensive fragmentation. Softer ionization techniques, such as Electrospray Ionization (ESI), often produce a prominent molecular ion and less fragmentation libretexts.org.

For thiazole derivatives, characteristic fragmentation pathways have been observed. For example, the molecular ion of this compound (m/z 115) might undergo fragmentation by losing small neutral molecules or radical fragments. Related thiazoles show fragment ions resulting from the loss of groups like HCS, CO, or ring fragments google.comniscpr.res.inresearchgate.net. For instance, 2-methoxythiazole (B88229) shows a prominent peak at m/z 115, with other significant peaks at m/z 114 and 100 nih.gov.

Table 3: Representative Mass Spectrometry Fragmentation Data for Thiazole Derivatives

| Compound/Fragment | m/z | Observation/Assignment | Reference |

| This compound | 115 | Molecular Ion (M⁺) | nih.govparchem.com |

| Related Thiazoles | 114, 100 | Fragment ions | nih.gov |

| Related Thiazoles | 126, 141 | Fragment ions (e.g., from 4-methylthiazole) | google.com |

| Related Thiazoles | 85, 45 | Fragment ions (e.g., from 4-methylthiazole) | google.com |

| Related Thiazoles | 110, 96 | Fragment ions (e.g., loss of CO, N₂ from M⁺) | niscpr.res.in |

| Related Thiazoles | 83 | Fragment ion (e.g., loss of NCO, HCN) | niscpr.res.in |

Note: Specific fragmentation patterns for this compound are not extensively detailed in the provided snippets. The data presented is representative of fragmentation observed in similar thiazole compounds nih.govgoogle.comniscpr.res.inresearchgate.net.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide complementary information about the functional groups and molecular structure by detecting the absorption or scattering of light at specific frequencies corresponding to molecular vibrations.

IR spectroscopy is sensitive to changes in dipole moment during vibration, while Raman spectroscopy is sensitive to changes in polarizability. For this compound, IR spectroscopy would typically reveal characteristic absorption bands associated with its functional groups. These include:

C-H stretching: Bands in the region of 3000–3100 cm⁻¹ for aromatic C-H bonds and around 2850–2960 cm⁻¹ for aliphatic C-H bonds of the methoxy group rsc.orgmdpi.commdpi.com.

C=N and C=C stretching: Bands within the thiazole ring, typically found in the 1500–1650 cm⁻¹ region rsc.orgmdpi.commdpi.com.

C-O stretching: A strong absorption band for the methoxy group's C-O bond, usually observed in the 1000–1250 cm⁻¹ range rsc.orgmdpi.comchemicalbook.comresearchgate.net.

These vibrational fingerprints serve as a crucial method for confirming the presence of key functional groups and for comparing synthesized compounds against known standards or theoretical predictions mdpi.commdpi.comresearchgate.net.

X-ray Crystallography for Solid-State Structure Determination

While specific X-ray crystallographic data for this compound itself was not explicitly detailed in the reviewed literature, this technique is widely applied to thiazole derivatives and related heterocyclic compounds to understand their solid-state packing and intermolecular interactions iau.ireurjchem.commdpi.commdpi.comscirp.org. For instance, this compound has been identified as a component in polymers that have been studied using techniques such as two-dimensional grazing incidence X-ray diffraction, providing insights into the material's structure rsc.org. Such studies are crucial for understanding how molecules arrange themselves in the solid state, which can influence bulk material properties.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a range of techniques that separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase sgkgdcvinukonda.ac.inijcrt.orgbioanalysis-zone.comwikipedia.org. These methods are indispensable for assessing the purity of a compound and separating it from impurities or other related substances.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) HPLC is a cornerstone of modern analytical chemistry, widely employed for the separation, identification, and quantification of a diverse array of compounds. It operates by pumping a liquid mobile phase through a column packed with a stationary phase under high pressure wikipedia.orgadvancechemjournal.com. The separation of analytes is achieved through their differing affinities for the stationary and mobile phases. The purity of the mobile phase solvents is critical for obtaining accurate and reproducible results, with common solvents including acetonitrile, methanol, and water sigmaaldrich.comatomscientific.comactylislab.com.

While specific HPLC parameters (e.g., column type, mobile phase composition, retention times) for this compound were not detailed in the provided literature, HPLC is a standard method for analyzing compounds that are soluble in liquid solvents. Analytical challenges such as low sensitivity or poor separation can often be overcome through careful method development, including the selection of appropriate stationary and mobile phases wikipedia.orgadvancechemjournal.comnih.gov.

Gas Chromatography (GC) GC is a technique used to separate volatile compounds. In GC, a sample is vaporized and introduced into a column, where it is carried by an inert gas (the mobile phase) across a stationary phase libretexts.orgdrawellanalytical.com. Separation occurs based on differences in the analytes' volatility and their interactions with the stationary phase. GC is widely used across various industries for its sensitivity and ability to analyze volatile substances libretexts.orgdrawellanalytical.com.

Although specific GC conditions for this compound were not provided in the search results, if the compound exhibits sufficient volatility, GC can serve as an effective method for its purity assessment and quantification. Analytical challenges for compounds with high polarity or lack of chromophores, as noted for similar molecules, might necessitate specific method optimization or derivatization mdpi.com.

Common HPLC Solvents The selection of high-purity solvents is crucial for successful HPLC analysis. Common solvents used as mobile phases include:

| Solvent | Purity Grade | Common Use in HPLC |

| Acetonitrile | HPLC Grade | Gradient, LC-MS, general separation sigmaaldrich.comatomscientific.comactylislab.com |

| Methanol | HPLC Grade | Gradient, general separation sigmaaldrich.comatomscientific.comactylislab.com |

| Water | HPLC Grade | Gradient, mobile phase component sigmaaldrich.comatomscientific.comactylislab.com |

| Hexane | HPLC Grade | Normal-phase chromatography atomscientific.com |

| Isopropanol | HPLC Grade | General separation sigmaaldrich.com |

| Tetrahydrofuran | HPLC Grade | General separation sigmaaldrich.com |

| Dichloromethane | HPLC Grade | Normal-phase chromatography atomscientific.com |

| Ethyl Acetate (B1210297) | HPLC Grade | General separation atomscientific.com |

Chiral Chromatography for Enantiomeric Resolution (if applicable)

Chiral chromatography is specifically designed to separate enantiomers – molecules that are non-superimposable mirror images of each other. This separation is vital because enantiomers of a compound can exhibit significantly different pharmacological, toxicological, or biological activities wikipedia.orgwikipedia.org.

However, this compound, based on its chemical structure, does not possess any chiral centers. It is an achiral molecule. Therefore, chiral chromatography for the resolution of enantiomers is not applicable to this compound itself.

Derivatization Techniques for Enhanced Analytical Detection and Separation

Derivatization is a chemical process used to modify an analyte, often by introducing specific functional groups, to improve its analytical properties. This can enhance detectability, increase volatility for GC analysis, improve chromatographic separation, or introduce chromophores for UV detection ddtjournal.comresearchgate.netwelch-us.comfirsthope.co.in.

For compounds that may present analytical challenges, such as high polarity or a lack of inherent chromophores, derivatization can be a crucial step for sensitive and efficient analysis mdpi.comsigmaaldrich.com. While specific derivatization methods for this compound were not explicitly detailed in the reviewed literature, the general principles apply. If this compound were to exhibit analytical limitations, derivatization could be employed to attach groups that enhance its signal response in detectors or improve its chromatographic behavior in GC or HPLC. Such strategies are commonly used for compounds with similar analytical characteristics to facilitate their robust analysis mdpi.com.

Compound List

this compound

4(5)-Methylimidazole

2,2′-Dimethyl-4,4′-bithiazole

Dutasteride

Formaldehyde

MDMA

Amphetamine

Methamphetamine

Thalidomide

Sacubitril

LCZ696

4-methyl thiazole

Methanol

Acetonitrile

Dichloromethane

Ethyl acetate

Heptane

Toluene

Pyridine

Dimethylformamide (DMF)

Acetic acid

Ethylene glycol

4-dimethylaminopyridine (B28879) (DMAP)

Carbon tetrachloride

2,4-dinitrophenylhydrazine (B122626) (DNPH)

Ammonium chloride

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

n-hexane

Theoretical and Computational Chemistry of 4 Methoxythiazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Electronic Structure, Molecular Orbitals (HOMO-LUMO)

No specific studies reporting the electronic structure or the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for the isolated 4-methoxythiazole molecule were identified. While DFT calculations have been performed on polymers and complex derivatives containing this moiety, these results are system-dependent and cannot be directly attributed to this compound itself. ucl.ac.uknih.gov

Conformational Analysis and Tautomerism

There is a lack of dedicated computational studies on the conformational preferences and potential tautomers of this compound. However, in computational models of a related bithiazole derivative, an interaction between the oxygen atom of the methoxy (B1213986) group and the sulfur heteroatom was noted to favor a planar anti-geometry. ucl.ac.uk This suggests that intramolecular forces may play a significant role in the conformational behavior of this compound, a hypothesis that awaits confirmation by a focused theoretical study.

Vibrational Frequency and Chemical Shift Predictions

No computational studies predicting the vibrational frequencies or NMR chemical shifts for this compound were found in the reviewed literature. Such calculations are crucial for interpreting experimental spectroscopic data and require a dedicated computational analysis of the molecule.

Applications of 4 Methoxythiazole in Non Clinical Research Domains

Role as Synthetic Intermediates in Organic Synthesis

The inherent reactivity and structural features of 4-Methoxythiazole make it a significant intermediate in organic synthesis. Its thiazole (B1198619) core is a recognized "privileged structure" in medicinal chemistry, often found in pharmacologically active compounds sigmaaldrich.com.

As a heterocyclic building block, this compound is instrumental in constructing more complex molecular frameworks sigmaaldrich.comlabnovo.commdpi.com. The thiazole ring system, with its sulfur and nitrogen atoms, offers multiple sites for functionalization and further chemical transformations. Researchers utilize this compound in various reactions, including oxidation, reduction, and electrophilic substitution, to create diverse derivatives . For instance, it can be synthesized from 4-bromothiazole (B1332970) via nucleophilic substitution or transetherification reactions rsc.orgresearchgate.netrsc.org. While challenges like low boiling point can affect yield during its preparation, its commercial availability underscores its industrial relevance as a synthetic precursor .

Beyond its role in synthesizing discrete molecules, this compound acts as a precursor for advanced organic materials, particularly in the field of polymer semiconductors . It has been employed in the synthesis of specific building blocks, such as the TRTzOR unit, which are subsequently incorporated into polymer chains for use in electronic applications rsc.orgresearchgate.net. The ability to functionalize and polymerize derivatives of this compound allows for the creation of materials with tunable electronic and optical properties, essential for next-generation technologies.

Applications in Materials Science and Engineering

The properties of this compound and its derivatives lend themselves to applications in materials science, especially in the development of organic electronic and optoelectronic devices, as well as in polymer chemistry.

Thiazole-based organic semiconductors have garnered significant attention for their performance in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells nih.gov. This compound derivatives have been integral to the synthesis of polymer semiconductors used in these devices rsc.orgresearchgate.net. For example, TRTzOR-based polymers, which incorporate thiazole moieties, have demonstrated promising results in organic solar cells. These polymers exhibit broader absorption spectra and lower-lying frontier molecular orbital (FMO) energy levels compared to similar structures lacking the thiazole unit researchgate.net. This structural modification leads to improved open-circuit voltage (Voc) and reduced energy loss (Eloss) in polymer solar cells (PSCs), highlighting the thiazole unit's efficacy in tuning FMO levels for enhanced device performance researchgate.net. The development of these advanced materials relies on precise synthesis and the formation of high-quality thin films, often deposited using techniques like Physical Vapor Deposition (PVD) or Chemical Vapor Deposition (CVD) sigmaaldrich.comkinampark.comconf.twinertcorp.comeuropean-mrs.com.

Table 1: Molecular Weight and Dispersity of TRTzOR-Based Polymers

| Polymer | Number-Average Molecular Weight (Mn) (kDa) | Dispersity (ĐM) |

| P1 | 21.9 | 1.5 |

| P2 | 23.8 | 2.6 |

| P3 | 44.5 | 2.2 |

Data sourced from research on TRTzOR-based polymer semiconductors rsc.org.

In polymer chemistry, this compound and its related structures serve as valuable building blocks for creating functional polymers ucm.es. The incorporation of thiazole units into polymer backbones, often achieved through methods like click chemistry, allows for the development of materials with specific electronic and optical properties ucm.es. While this compound itself may not always be the direct polymerizable monomer, its derivatives and related thiazole compounds are key components in synthesizing novel polymer semiconductors rsc.orgresearchgate.net. The general class of polymerizable monomers, characterized by their ability to undergo chain reactions, is fundamental to creating materials with diverse applications, from thermoplastics to advanced electronic components noaa.gov.

The application of materials derived from or related to this compound in functional coatings and thin films is primarily linked to their use in optoelectronic devices conf.twinertcorp.comeuropean-mrs.com. The fabrication of high-performance organic electronic devices, such as OLEDs and solar cells, critically depends on the precise deposition of thin films of organic semiconductors sigmaaldrich.comkinampark.comconf.twinertcorp.comeuropean-mrs.com. Techniques like PVD and CVD are employed to create these films, ensuring control over material properties and device performance. While direct applications of this compound as a coating material are not extensively detailed in the provided literature, its role in synthesizing the active semiconductor materials that form these functional thin films is significant.

Compound List:

this compound

4-Bromothiazole

Sodium Methoxide (B1231860)

TRTzOR

Benzothiadiazoles

Pentacene

Octadecylsilane (OTS)

2-Methoxy-4-vinylphenol (MVP)

Ferulic Acid (FA)

2-(4-Methylthiazol-5-yl)ethanol azide (B81097)

PMDETA

CuCl

AIBN

2-(2-Methoxy-4-vinylphenoxy)acetic acid (MVP-AcOH)

N-Fluorobenzenesulfonimide (NFSI)

Butylbenzene

Carbamate

N-Benzyl thiazol-2(3H)-one

PC71BM

Catalysis and Ligand Design

The chemical properties of this compound and its derivatives make them subjects of interest in catalytic research, particularly in transition metal catalysis and as potential organocatalysts.

This compound-based Ligands in Transition Metal Catalysis

Thiazole derivatives, including those incorporating the this compound motif, are recognized for their potential as ligands in transition metal catalysis. The nitrogen and sulfur atoms within the thiazole ring can coordinate with metal centers, influencing the catalyst's activity, selectivity, and stability. While specific studies detailing this compound itself as a ligand are emerging, the broader class of thiazole-based compounds has demonstrated utility in various metal-catalyzed transformations. These include carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bond-forming reactions, which are fundamental to organic synthesis. For instance, palladium and copper catalysts, widely employed in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, often benefit from the presence of nitrogen-containing ligands. Thiazole derivatives can fulfill this role, modulating the electronic and steric environment around the metal center.

Table 1: Potential Ligand Applications of this compound Derivatives in Transition Metal Catalysis

| Reaction Type | Metal Catalyst (Examples) | Potential Ligand Role of Thiazole Derivatives |

|---|---|---|

| Cross-Coupling | Palladium, Copper | Nitrogen-containing ligands |

| C-C Bond Formation | Palladium, Rhodium | Ligands for various coupling reactions |

| C-N Bond Formation | Palladium | Ligands for amination reactions |

| C-O Bond Formation | Palladium | Ligands for ether synthesis |

Source: , ambeed.com, vulcanchem.com, sigmaaldrich.com

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, is a rapidly advancing field. While direct applications of this compound as an organocatalyst are less extensively documented than its role as a synthetic intermediate, its structural features suggest potential. For example, thiazole derivatives have been explored in reactions such as the Hantzsch dihydropyridine (B1217469) synthesis, where they can act as catalysts or be incorporated into catalytic systems, sometimes in conjunction with solid supports like silica (B1680970) alfa-chemistry.com. The broader field of organocatalysis, employing amine, thiourea, and other organic functional groups, has proven effective in synthesizing complex molecules for pharmaceuticals and agrochemicals nih.govsigmaaldrich.comprinceton.edunih.govnobelprize.org. Research continues to explore novel organic molecules, including heterocyclic compounds like thiazoles, for their organocatalytic potential.

Agrochemical and Environmental Chemistry Applications (Synthesis and Fate, excluding efficacy/toxicity)

This compound and its derivatives find relevance in the design and synthesis of agrochemical scaffolds, as well as in environmental studies related to pesticide analysis.

Design and Synthesis of Novel Agrochemical Scaffolds

The thiazole ring system is a prevalent structural motif in many biologically active compounds, including those developed for agricultural applications. Derivatives of this compound have been explored as potential agrochemicals, serving as core structures or building blocks for novel pesticides, fungicides, and herbicides smolecule.comnih.gov. The synthesis of these thiazole-containing scaffolds involves various organic transformations, where this compound can be a key intermediate. Researchers utilize these scaffolds in the design phase, aiming to create compounds with specific biological activities against pests or pathogens, while also considering their environmental properties. The focus remains on the synthetic pathways and structural modifications that lead to these potential agrochemical agents.

Table 2: Thiazole Scaffolds in Agrochemical Development

| Agrochemical Class | Role of Thiazole Scaffold | Example Applications (General) |

|---|---|---|

| Fungicides | Core structure | Development of new fungicides |

| Herbicides | Core structure | Exploration for herbicidal activity |

| Pesticides | Building block | Synthesis of novel pest control agents |

Source: , smolecule.com, nih.gov

Environmental Fate, Degradation, and Transformation Studies

In the realm of environmental chemistry, this compound plays a role primarily as an analytical standard. Its presence as a "Pesticide Standard" and "Organic Pollutant Standard" is noted in chemical supplier catalogs, indicating its use in the monitoring and analysis of environmental samples myskinrecipes.comaccustandard.comsigmaaldrich.com. Such standards are crucial for developing and validating analytical methods used to detect and quantify pesticides or their degradation products in soil, water, and air. While specific studies detailing the environmental degradation or transformation pathways of this compound itself are not extensively covered in the provided search results, its classification as a potential environmental analyte underscores its relevance in environmental monitoring protocols. Frameworks for assessing the environmental fate and behavior of chemicals, including degradation and accumulation, are established by organizations like the OECD oecd.org, providing the scientific context for such studies.

Applications in Analytical Chemistry (as reference standards or for method development)

This compound serves as a valuable reference material in analytical chemistry, supporting method development and quality control across various sectors. Its availability as a certified reference material (CRM) or analytical standard is critical for accurate identification and quantification.

In chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), this compound is utilized as a reference standard for pesticide residue analysis and the monitoring of organic pollutants myskinrecipes.comaccustandard.comsigmaaldrich.com. These standards enable the calibration of analytical instruments, allowing for the precise determination of analyte concentrations in complex matrices. Furthermore, in spectroscopic methods like UV-Visible spectroscopy, it can serve as a standard for method validation and quantification, particularly in pharmaceutical and chemical analysis ajrconline.org. Its use in wet chemistry analysis as a general reference standard also contributes to laboratory quality assurance labsertchemical.com.

Table 3: this compound in Analytical Chemistry

| Analytical Technique | Application Context | Purpose |

|---|---|---|

| Chromatography (GC/HPLC) | Pesticide residue analysis, Organic pollutant monitoring | Reference standard for identification and quantification |

| Spectroscopy (UV-Vis) | Method development, Quantification | Standard for calibration and method validation |

| Wet Chemistry Analysis | General laboratory use | Reference material for various analyses |

Source: ajrconline.org, myskinrecipes.com, accustandard.com, sigmaaldrich.com, labsertchemical.com

Future Research Perspectives and Emerging Directions for 4 Methoxythiazole

Synergistic Integration with Artificial Intelligence and Machine Learning in Chemical Design

Predictive Modeling for Physicochemical and Biological Properties: Machine learning algorithms, such as random forests, support vector machines (SVMs), and neural networks, can be trained on existing datasets of thiazole (B1198619) derivatives to predict a range of properties for novel, virtual 4-methoxythiazole compounds. nih.govnih.gov This includes predicting biological activity against specific targets, as well as ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, thereby prioritizing the synthesis of candidates with the highest probability of success. nih.govresearchgate.net

De Novo Drug Design: Generative AI models can design entirely new this compound-based molecules with desired properties. By learning the underlying patterns in chemical data, these models can propose novel scaffolds and functional group combinations that may not be intuitively obvious to human chemists. xjtlu.edu.cn This approach has the potential to uncover unprecedented molecular architectures with enhanced efficacy and selectivity.

Reaction Prediction and Synthesis Route Optimization: AI can assist in planning the most efficient and sustainable synthetic routes to complex this compound derivatives. By analyzing vast databases of chemical reactions, machine learning models can predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic pathways. acm.org

| AI/ML Application Area | Potential Impact on this compound Research | Relevant Techniques |

| Predictive Modeling | Prioritization of synthetic targets with desired biological and physicochemical properties. nih.gov | Quantitative Structure-Activity Relationship (QSAR), Support Vector Machines (SVM), Neural Networks. nih.govnih.gov |

| De Novo Design | Generation of novel this compound scaffolds with optimized properties. xjtlu.edu.cn | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). |

| Synthesis Planning | Identification of efficient and sustainable synthetic routes. acm.org | Retrosynthesis prediction algorithms, reaction outcome prediction models. |

Exploration of Unprecedented Reactivity and Reaction Pathways

While the fundamental reactivity of the thiazole ring is well-established, there remains significant scope for discovering novel transformations and reaction pathways, particularly for functionalized derivatives like this compound. Future research in this area will likely be directed towards:

Catalyst-Driven Functionalization: The development of novel catalytic systems will enable the selective functionalization of the this compound core at positions that are traditionally difficult to access. This includes transition-metal-catalyzed cross-coupling reactions, C-H activation, and asymmetric catalysis to introduce chiral centers.

Novel Cycloaddition Reactions: Investigating the participation of this compound in novel cycloaddition reactions could lead to the synthesis of complex polycyclic and heterocyclic systems with interesting three-dimensional structures. nih.gov The electronic influence of the methoxy (B1213986) group can be harnessed to control the regioselectivity and stereoselectivity of these transformations. acs.org

Photochemical and Electrochemical Reactions: The use of light and electricity to drive chemical reactions offers new avenues for the synthesis and modification of this compound derivatives under mild and environmentally friendly conditions. nih.gov These methods can unlock unique reactivity patterns that are not accessible through traditional thermal methods.